molecular formula C22H26FN3O4 B1430205 8-Ethoxymoxifloxacin CAS No. 1029364-75-7

8-Ethoxymoxifloxacin

Cat. No. B1430205
M. Wt: 415.5 g/mol
InChI Key: BFYROJNBHUWYDU-YVEFUNNKSA-N
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Description

8-Ethoxymoxifloxacin (8EMOX) is a fluoroquinolone antibiotic with potent activity against Gram-positive and Gram-negative bacteria . It inhibits bacterial DNA gyrase and topoisomerase IV, which maintain the integrity of bacterial DNA .


Molecular Structure Analysis

The molecular formula of 8-Ethoxymoxifloxacin is C22H26FN3O4 . The molecular weight is 415.4579 . The InChI string representation of its structure is available .


Physical And Chemical Properties Analysis

8-Ethoxymoxifloxacin has a predicted density of 1.377±0.06 g/cm3, a predicted boiling point of 641.8±55.0 °C, and a predicted pKa of 6.44±0.50 . It is stable in air, but not in acidic or alkaline conditions .

Scientific Research Applications

Enhanced Potency Against Pathogens

8-Ethoxymoxifloxacin, a novel 8-methoxyquinolone, exhibits enhanced potency against crucial Gram-positive pathogens, particularly Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Its clinical trials show a strong safety record with minor effects, demonstrating its potential as a robust antibacterial agent (Ball, 2000).

Antimycobacterial Properties

Studies have revealed that 8-Ethoxymoxifloxacin is the most active among tested quinolones against Mycobacterium tuberculosis and other mycobacteria, suggesting its significant role as an antimycobacterial agent (Gillespie & Billington, 1999).

Broad Spectrum of Antibacterial Activity

This compound is notable for its broad spectrum of antibacterial activity, including effectiveness against penicillin-resistant Streptococcus pneumoniae. It achieves strong tissue penetration, offering a convenient once-daily administration schedule, making it a vital option in bacterial infection treatment (Keating & Scott, 2004).

Targeting Intracellular Pathogens

Research shows that 8-Ethoxymoxifloxacin targets the GyrA subunit of DNA gyrase, resulting in high activity against S. pneumoniae strains. This mechanism contributes to its effectiveness against strains with mutations in DNA topoisomerase IV (Pestova et al., 2000).

Efficacy in Experimental Models

In experimental models like Escherichia coli meningitis, 8-Ethoxymoxifloxacin has shown potent bactericidal effectiveness and a promising pharmacodynamic profile in cerebrospinal fluid. This indicates its potential efficacy in treating serious bacterial infections like meningitis (Rodríguez-Cerrato et al., 2001).

Application in Tuberculosis Treatment

Studies on murine tuberculosis indicate that 8-Ethoxymoxifloxacin has dose-dependent bactericidal activity against Mycobacterium tuberculosis. This highlights its potential to contribute significantly to tuberculosis treatment regimens (Yoshimatsu et al., 2002).

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYROJNBHUWYDU-YVEFUNNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145578
Record name 8-Ethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxymoxifloxacin

CAS RN

1029364-75-7
Record name 8-Ethoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Ethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ETHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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